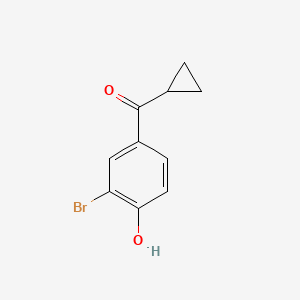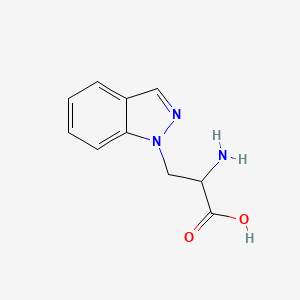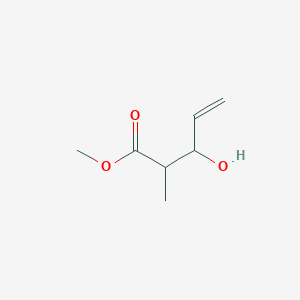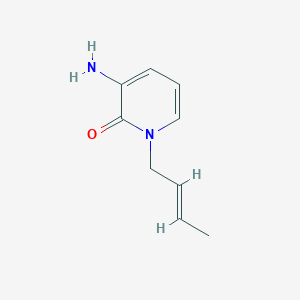
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core with an amino group and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized through a series of reactions involving protection, cyclization, and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds .
Scientific Research Applications
3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone derivatives with varying substituents. Examples are 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one and 3-Amino-1-(but-3-en-1-yl)-1,2-dihydropyridin-2-one.
Uniqueness
What sets 3-Amino-1-(but-2-en-1-yl)-1,2-dihydropyridin-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-[(E)-but-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-2-3-6-11-7-4-5-8(10)9(11)12/h2-5,7H,6,10H2,1H3/b3-2+ |
InChI Key |
FWOIXLZUIMPTJT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC=C(C1=O)N |
Canonical SMILES |
CC=CCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
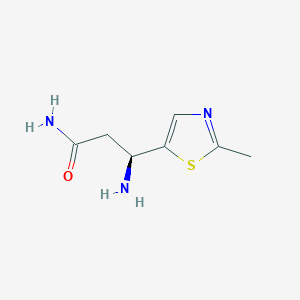
![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)

![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
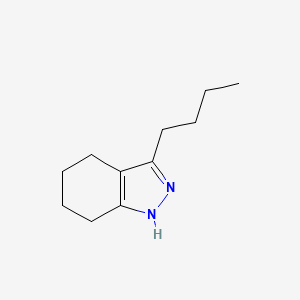
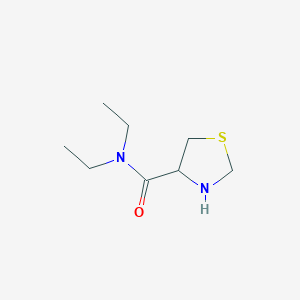
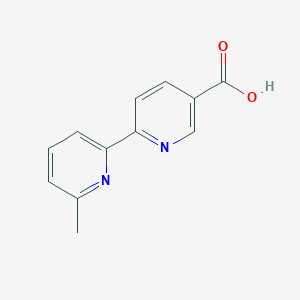
![[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13303609.png)
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
amine](/img/structure/B13303628.png)
